molecular formula C12H19NO3S B275420 4-butoxy-N,N-dimethylbenzenesulfonamide

4-butoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B275420
M. Wt: 257.35 g/mol
InChI Key: GFAVDNOBWNDXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N,N-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-butoxy-N,N-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that 4-butoxy-N,N-dimethylbenzenesulfonamide may inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, 4-butoxy-N,N-dimethylbenzenesulfonamide may induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
4-butoxy-N,N-dimethylbenzenesulfonamide has been shown to have antibacterial and antifungal activities, inhibiting the growth of various strains of bacteria and fungi. In cancer cells, 4-butoxy-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation. 4-butoxy-N,N-dimethylbenzenesulfonamide has also been investigated for its potential to remove heavy metals from contaminated water.

Advantages and Limitations for Lab Experiments

4-butoxy-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and yield, and its antibacterial, antifungal, and anticancer activities. However, 4-butoxy-N,N-dimethylbenzenesulfonamide has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

For the study of 4-butoxy-N,N-dimethylbenzenesulfonamide include investigating its potential as a therapeutic agent for bacterial and fungal infections and cancer, exploring its use for the removal of heavy metals from contaminated water, and improving the synthesis method to increase its yield and purity.

Synthesis Methods

4-butoxy-N,N-dimethylbenzenesulfonamide can be synthesized using different methods, including the reaction of 4-butoxy-N,N-dimethylbenzenesulfonyl chloride with ammonia or amine in the presence of a base. Another method involves the reaction of 4-butoxy-N,N-dimethylbenzenesulfonyl chloride with an amine salt in the presence of a base. These methods have been used to produce 4-butoxy-N,N-dimethylbenzenesulfonamide with high purity and yield.

Scientific Research Applications

4-butoxy-N,N-dimethylbenzenesulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biology, and environmental science. In medicinal chemistry, 4-butoxy-N,N-dimethylbenzenesulfonamide has been evaluated for its antibacterial and antifungal activities. In biology, 4-butoxy-N,N-dimethylbenzenesulfonamide has been studied for its effects on the growth of cancer cells and its potential as a therapeutic agent. In environmental science, 4-butoxy-N,N-dimethylbenzenesulfonamide has been investigated for its ability to remove heavy metals from contaminated water.

properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

4-butoxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-4-5-10-16-11-6-8-12(9-7-11)17(14,15)13(2)3/h6-9H,4-5,10H2,1-3H3

InChI Key

GFAVDNOBWNDXJW-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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